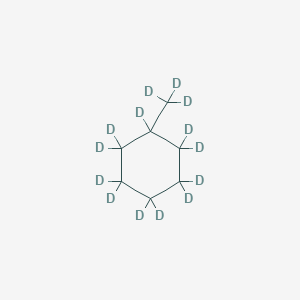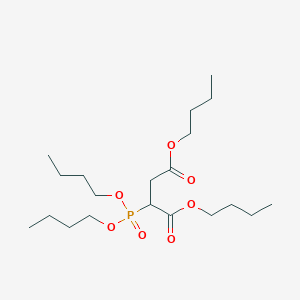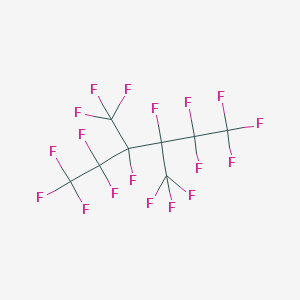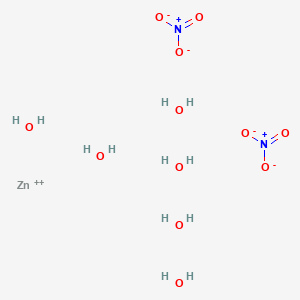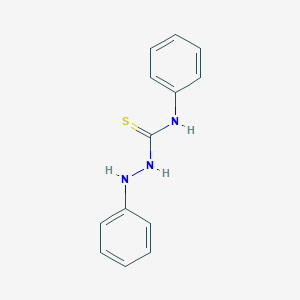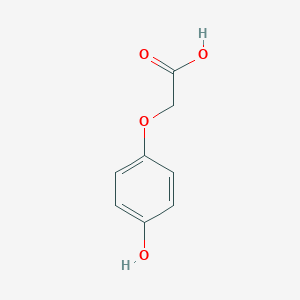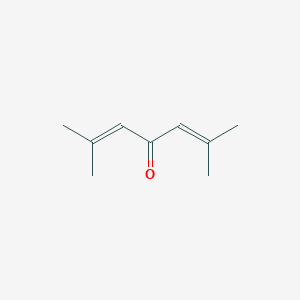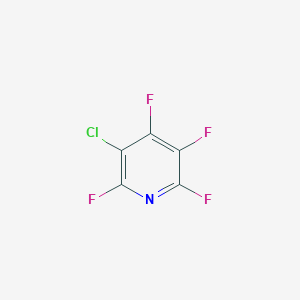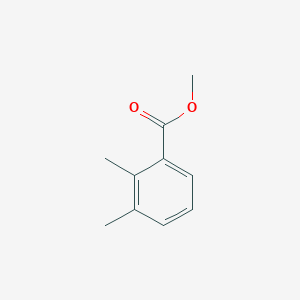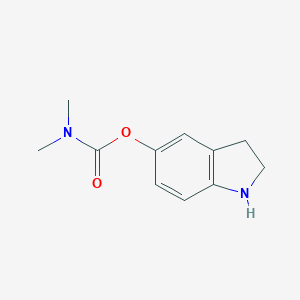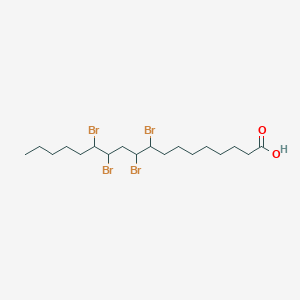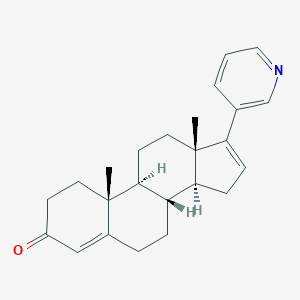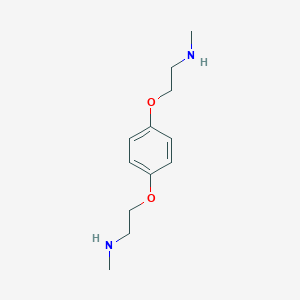
1,4-Bis(2-methylaminoethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-methylaminoethoxy)benzene, commonly known as Methylene blue, is a synthetic dye that has been extensively used in various scientific research fields. It is a heterocyclic aromatic compound with a molecular formula of C16H18ClN3S, and a molecular weight of 319.85 g/mol. Methylene blue is a versatile dye that exhibits a wide range of biochemical, physiological, and pharmacological properties. It is widely used in laboratory experiments to investigate various biological and chemical processes.
Mechanism Of Action
Methylene blue acts as a redox agent, accepting and donating electrons in various chemical reactions. It has been shown to improve mitochondrial function by increasing the production of ATP and reducing oxidative stress. Methylene blue has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, Methylene blue has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Biochemical And Physiological Effects
Methylene blue exhibits a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the aggregation of amyloid beta peptides. Methylene blue has also been shown to have anti-inflammatory and antioxidant effects. It has been investigated as a potential treatment for various diseases, including neurodegenerative diseases, cancer, and sepsis.
Advantages And Limitations For Lab Experiments
Methylene blue has several advantages for use in laboratory experiments. It is a versatile dye that can be used in a wide range of applications, including staining cells and tissues, and as a redox indicator. It is also relatively inexpensive and readily available. However, there are some limitations to the use of Methylene blue in laboratory experiments. It can be toxic at high concentrations, and its effects can be influenced by pH and other environmental factors. Additionally, Methylene blue can interfere with some assays and may require careful optimization of experimental conditions.
Future Directions
There are several future directions for research related to Methylene blue. One area of interest is the development of new therapeutic applications for Methylene blue, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the beneficial effects of Methylene blue on mitochondrial function and oxidative stress. Additionally, there is a need for further research on the toxicity and safety of Methylene blue, particularly at high concentrations and in different experimental settings.
Synthesis Methods
The synthesis of Methylene blue involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine to form 4,4'-diaminodiphenylmethane. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N,N-dimethylethylenediamine to form Methylene blue. The synthesis of Methylene blue is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
Methylene blue has been widely used in scientific research due to its unique properties. It has been used as a stain in histology and cytology to visualize cells and tissues. It is also used as a redox indicator in chemical reactions. Methylene blue has been extensively used in research related to mitochondrial function, oxidative stress, and neurodegenerative diseases. It has been shown to improve mitochondrial function and reduce oxidative stress in various cell types. Methylene blue has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
139890-67-8 |
|---|---|
Product Name |
1,4-Bis(2-methylaminoethoxy)benzene |
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-methyl-2-[4-[2-(methylamino)ethoxy]phenoxy]ethanamine |
InChI |
InChI=1S/C12H20N2O2/c1-13-7-9-15-11-3-5-12(6-4-11)16-10-8-14-2/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
LWJRGTOTJVPETJ-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
Other CAS RN |
139890-67-8 |
synonyms |
1,4-bis(2-methylaminoethoxy)benzene 1,4-BMEB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



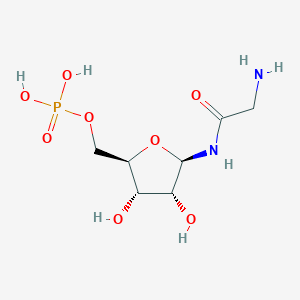
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
